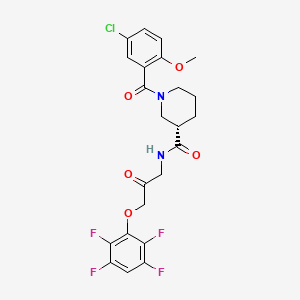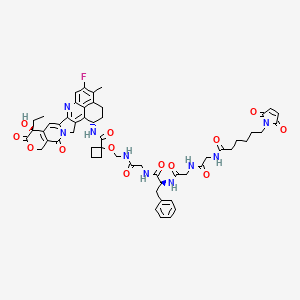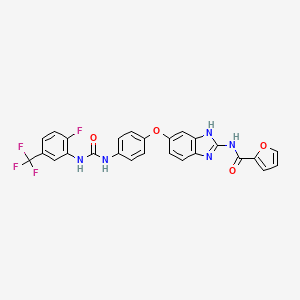
TIE-2/VEGFR-2 kinase-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TIE-2/VEGFR-2 kinase-IN-4 is a benzimidazole derivative that serves as a potent inhibitor of the tyrosine kinase receptors TIE-2 and VEGFR-2. It exhibits inhibitory concentration (IC50) values of 5.2 nM and 5.1 nM, respectively . This compound is primarily utilized in angiogenesis research due to its ability to inhibit these key receptors involved in vascular development and maintenance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for TIE-2/VEGFR-2 kinase-IN-4 are not explicitly detailed in the available literature. Typically, large-scale production would involve optimizing the synthetic route for higher yields and purity, followed by rigorous purification processes to ensure the compound meets research-grade standards.
Análisis De Reacciones Químicas
Types of Reactions
TIE-2/VEGFR-2 kinase-IN-4, as a benzimidazole derivative, can undergo various chemical reactions, including:
Oxidation: Benzimidazole derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Substituents: Halogens, alkyl groups, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzimidazole derivatives typically yields N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
TIE-2/VEGFR-2 kinase-IN-4 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tyrosine kinase receptors.
Biology: Investigated for its role in inhibiting angiogenesis, which is crucial for understanding vascular development and diseases.
Industry: Utilized in the development of new drugs targeting angiogenesis pathways.
Mecanismo De Acción
TIE-2/VEGFR-2 kinase-IN-4 exerts its effects by inhibiting the tyrosine kinase activity of TIE-2 and VEGFR-2 receptors. These receptors play crucial roles in angiogenesis, the process of forming new blood vessels. By inhibiting these receptors, this compound disrupts the signaling pathways involved in endothelial cell proliferation, migration, and survival . This inhibition leads to reduced vascularization and has potential therapeutic implications for diseases characterized by excessive angiogenesis.
Comparación Con Compuestos Similares
Similar Compounds
CDAU-1 and CDAU-2: These compounds also inhibit VEGFR-2 and TIE-2 with IC50 values of 1.11 nM and 7.20 nM, respectively.
S-Alkylated quinazolin-4(3H)-ones: These compounds exhibit dual inhibitory activities against EGFR and VEGFR-2.
Uniqueness
TIE-2/VEGFR-2 kinase-IN-4 is unique due to its specific inhibitory concentration values and its effectiveness in angiogenesis research. Its dual inhibition of TIE-2 and VEGFR-2 makes it a valuable tool for studying the complex signaling pathways involved in vascular development and maintenance.
Propiedades
Fórmula molecular |
C26H17F4N5O4 |
|---|---|
Peso molecular |
539.4 g/mol |
Nombre IUPAC |
N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C26H17F4N5O4/c27-18-9-3-14(26(28,29)30)12-20(18)34-25(37)31-15-4-6-16(7-5-15)39-17-8-10-19-21(13-17)33-24(32-19)35-23(36)22-2-1-11-38-22/h1-13H,(H2,31,34,37)(H2,32,33,35,36) |
Clave InChI |
ODKIFGJQIHHLAP-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)NC2=NC3=C(N2)C=C(C=C3)OC4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


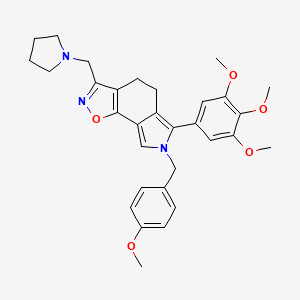
![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
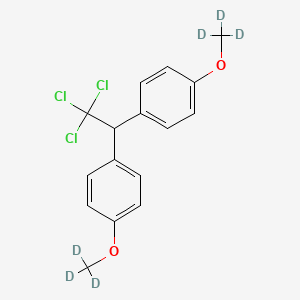
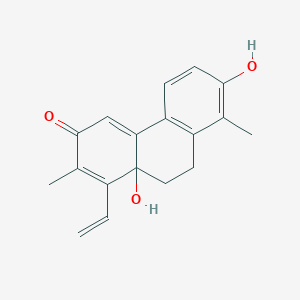
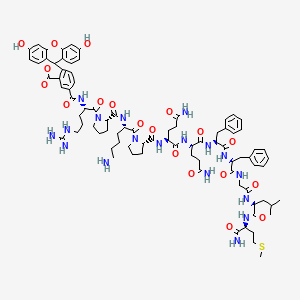

![(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)
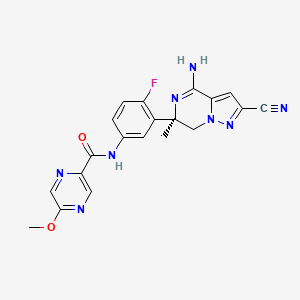
![4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide](/img/structure/B12392943.png)
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392952.png)

